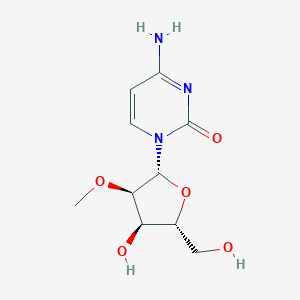

2'-O-Methylcytidine

Vue d'ensemble

Description

2’-O-Methylcytidine is a nucleoside compound where the 2’-hydroxyl group of the cytidine sugar moiety is substituted with a methoxy group. This modification results in a white crystalline powder that is soluble in water and methanol, slightly soluble in ethanol, and almost insoluble in ether and chloroform . It plays a significant role in the field of medicine, particularly in the research and development of antiviral and antitumor drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2’-O-Methylcytidine can be synthesized through various methods. One common approach involves the acid-catalyzed methylation of cytidine. Another method includes the use of methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production often involves the preparation of N4-alkanoyl, aroyl, and aralkanoyl 2’-O-methylcytidine derivatives. These derivatives are useful in the synthesis of oligonucleotides and methylphosphonate oligomers . The process typically includes protecting the reactive groups during synthesis and then removing these protecting groups under non-adverse conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-O-Methylcytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under mild conditions.

Reduction: Sodium borohydride, typically in an aqueous or alcoholic solution.

Substitution: Various nucleophiles, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-O-Methylcytidine, while substitution reactions can produce a variety of nucleoside analogs .

Applications De Recherche Scientifique

tRNA Modification and Function

2'-O-Methylcytidine is integral to tRNA modification, influencing translation efficiency and accuracy. Studies have shown that specific methylation patterns, including 2'-O-methylation at position 34 (Cm34) and position 18 (Gm18), are critical for tRNA stability under stress conditions. For instance, research on Escherichia coli demonstrated that Gm18 methylation levels increased during mild antibiotic stress, suggesting a role in adaptive responses to environmental challenges .

| tRNA Modification | Function | Impact of this compound |

|---|---|---|

| Gm18 | Stabilizes tRNA structure | Enhances translation under stress |

| Cm34 | Modulates codon usage | Affects protein synthesis fidelity |

Immune Modulation

The presence of 2'-O-methyl modifications in tRNA has been linked to immune modulation. For example, tRNAs containing 2'-O-methylthymidine (Tm) at position 54 were found to significantly reduce interferon responses in human peripheral blood mononuclear cells, indicating potential applications in immunotherapy . This property can be exploited to design RNA-based therapeutics that evade immune detection.

Biomarkers for Disease

Recent metabolomic studies have identified this compound as a potential biomarker for colorectal cancer. In a nested case-control study involving nearly 40,000 participants, elevated levels of this compound were associated with an increased risk of developing colorectal cancer, highlighting its potential utility in early diagnosis and risk assessment .

| Metabolite | Associated Risk | Study Findings |

|---|---|---|

| This compound | Increased risk of colorectal cancer | OR per SD = 1.29 to 1.32 |

RNA Therapeutics Development

The incorporation of 2'-O-methyl modifications into synthetic RNA molecules enhances their stability against nucleases and improves their pharmacokinetic properties. This has led to the development of modified oligonucleotides for therapeutic purposes, such as antisense oligonucleotides and siRNA . The resistance to degradation allows for prolonged activity in biological systems.

Case Study 1: Stress Response in Bacteria

In a study examining the effects of oxidative stress on Saccharomyces cerevisiae, it was found that tRNA modifications, particularly at positions influenced by 2'-O-methylation, changed significantly under stress conditions. The alterations in modification patterns were linked to changes in gene expression related to stress responses, illustrating the functional importance of these modifications in cellular adaptation .

Case Study 2: Therapeutic Applications

Research into the use of modified RNA therapeutics has shown that oligonucleotides containing this compound exhibit enhanced binding affinity and specificity for target RNA sequences. For instance, studies have demonstrated that these modifications can improve the efficacy of molecular beacons used for detecting specific RNA targets in diagnostic applications .

Mécanisme D'action

The mechanism of action of 2’-O-Methylcytidine involves its incorporation into RNA, where it can inhibit RNA-dependent RNA polymerase activity. This inhibition blocks viral RNA chain elongation and replication, making it a potent antiviral agent . The compound’s molecular targets include viral RNA polymerases, and its pathways involve the phosphorylation of 2’-O-Methylcytidine into its active triphosphate form .

Comparaison Avec Des Composés Similaires

- 5-Methylcytidine

- 5-Methyluridine

- 2’-O-Methylguanosine

- 1-Methyladenosine

- 1-Methylguanosine

Comparison: 2’-O-Methylcytidine is unique due to its specific modification at the 2’ position of the ribose sugar, which imparts distinct biochemical properties. Unlike other methylated nucleosides, 2’-O-Methylcytidine is particularly effective in inhibiting RNA-dependent RNA polymerase, making it a valuable tool in antiviral research .

Activité Biologique

2'-O-Methylcytidine (2'-O-MeC) is a modified nucleoside that plays a significant role in various biological processes, particularly in RNA modification. This compound is characterized by the methylation of the 2'-hydroxyl group of the ribose sugar in cytidine, which influences RNA stability, structure, and function. The biological activity of this compound is crucial for the proper functioning of tRNAs and rRNAs, and it has implications in antiviral research.

The biological activity of this compound primarily involves its role as a substrate for methyltransferases, which catalyze the transfer of a methyl group to the 2'-OH position of ribonucleotides. This modification can enhance RNA stability and influence interactions with proteins and other nucleic acids. For instance, studies demonstrate that the Trm13 protein is essential for the 2'-O-methylation of tRNA Gly at position 4, indicating its critical role in tRNA maturation and function .

Enzymatic Activity

Research has shown that specific enzymes are responsible for the methylation process. In yeast, Trm13 has been identified as a key enzyme that facilitates the methylation of tRNA . In mammalian systems, small nucleolar RNAs (snoRNAs) guide the methylation of specific cytidines in rRNA and tRNA, showcasing a complex regulatory mechanism involving multiple molecular players .

Antiviral Properties

This compound exhibits significant antiviral properties, particularly against viruses such as Hepatitis C virus (HCV). It functions as an inhibitor of viral nucleoside polymerases, effectively blocking viral replication. For example, it has been shown to inhibit HCV NS5B RNA polymerase, demonstrating its potential as a therapeutic agent against viral infections .

Table: Summary of Biological Activities

Case Study: Methylation in Mammalian Systems

In a study by Vitali et al., it was demonstrated that the cooperative action of snoRNPs directs the 2'-O-methylation of specific sites in human tRNA Met(CAT). The absence of snoRNAs SNORD97 and SCARNA97 resulted in a complete loss of methylation at C34, implicating these molecules in the regulation of tRNA stability under stress conditions . This highlights not only the importance of this compound but also its regulatory mechanisms.

Implications for Disease Treatment

The antiviral properties of this compound suggest its potential application in developing antiviral therapies. Its ability to inhibit viral replication makes it a candidate for further research into treatments for diseases caused by RNA viruses. The compound's efficacy against HCV and other flaviviruses indicates a broad spectrum of activity that warrants exploration in clinical settings.

Propriétés

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCQJGFZUQFYRF-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943958 | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-72-9 | |

| Record name | 2′-O-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.